molecular formula C22H24N4O3S2 B2479999 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 361172-43-2

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2479999
CAS No.: 361172-43-2
M. Wt: 456.58
InChI Key: CMUMYZWEUMMERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-14-9-15(2)11-17(10-14)26-21(19-12-30-13-20(19)24-26)23-22(27)16-5-7-18(8-6-16)31(28,29)25(3)4/h5-11H,12-13H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUMYZWEUMMERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound that belongs to a class of thieno[3,4-c]pyrazoles. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure which includes a thieno[3,4-c]pyrazole core and a sulfamoyl group. Its molecular formula is C22H26N4O2SC_{22}H_{26}N_{4}O_{2}S with a molecular weight of 422.54 g/mol. The structural features contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC22H26N4O2S
Molecular Weight422.54 g/mol
CAS Number396724-40-6

Anticancer Activity

Recent studies have evaluated the anticancer potential of thieno[3,4-c]pyrazole derivatives, including our compound of interest. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 0.5 µM . The mechanism of action appears to involve the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed using an LPS-induced inflammation model in mice. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples . This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity. Studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL . The mechanism is believed to involve disruption of bacterial cell membranes.

Case Studies

  • Anticancer Screening : A comprehensive study screened a library of compounds on multicellular tumor spheroids and identified thieno[3,4-c]pyrazole derivatives as potent inhibitors of tumor growth . The specific compound demonstrated enhanced efficacy compared to traditional chemotherapeutics.
  • Inflammation Model : In a controlled experiment involving mice treated with LPS to induce inflammation, the administration of the compound resulted in a significant decrease in paw edema and inflammatory markers compared to untreated controls .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism : The compound induces apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
  • IC50 Values : In one study, the compound exhibited an IC50 value of approximately 0.5 µM against MCF-7 breast cancer cells.

Case Study

In a comprehensive screening of compounds on multicellular tumor spheroids, thieno[3,4-c]pyrazole derivatives were identified as potent inhibitors of tumor growth, with this specific compound showing enhanced efficacy compared to traditional chemotherapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide have been evaluated using models of induced inflammation:

  • Experimental Model : In an LPS-induced inflammation model in mice, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Outcome : Administration resulted in decreased paw edema and inflammatory markers compared to untreated controls.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Bactericidal Effects : Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values range from 10 to 20 µg/mL, suggesting strong bactericidal activity.

Preparation Methods

Cyclocondensation with 1,3-Diketones

A common approach involves reacting 3,4-diaminothiophene with 1,3-diketones (e.g., acetylacetone) under acidic conditions. For example, heating the diamine with acetylacetone in acetic acid at 80–100°C for 6–8 hours yields the dihydrothieno[3,4-c]pyrazole core. The reaction proceeds via enolization and intramolecular cyclization, with the diketone’s methyl groups dictating regioselectivity.

Key reagents :

  • 3,4-Diaminothiophene
  • Acetylacetone
  • Acetic acid (catalyst)

Functionalization at Position 2

To introduce the 3,5-dimethylphenyl group at position 2 of the pyrazole, electrophilic aromatic substitution is employed. The core intermediate is treated with 3,5-dimethylphenylboronic acid under Suzuki–Miyaura coupling conditions:

$$
\text{Thienopyrazole} + \text{3,5-Dimethylphenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{DME}} \text{2-(3,5-Dimethylphenyl)thieno[3,4-c]pyrazole}
$$

This step achieves >85% yield when conducted in dimethoxyethane (DME) at 80°C for 12 hours.

Optimization and Alternative Pathways

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the cyclocondensation step. For instance, reacting 3,4-diaminothiophene and acetylacetone at 120°C for 20 minutes under microwave conditions reduces reaction time by 75% while maintaining comparable yields.

Solid-Phase Synthesis

Patents describe a solid-phase method using Wang resin to anchor the thienopyrazole core, enabling stepwise functionalization. This approach simplifies purification but requires specialized equipment.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Conventional Cyclization 72 95 Scalability, low cost Long reaction times (8–12 hours)
Microwave-Assisted 70 97 Rapid synthesis (≤1 hour) High energy input
Solid-Phase 68 93 Ease of purification Limited resin capacity

Critical Reaction Parameters

  • Temperature Control : Exceeding 100°C during cyclocondensation leads to decomposition of the thienopyrazole core.
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh$$3$$)$$4$$) are superior to nickel-based alternatives in Suzuki couplings, minimizing byproducts.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility during amide coupling but may require stringent drying.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are intermediates purified?

The synthesis involves multi-step reactions:

  • Cyclization : Formation of the thieno[3,4-c]pyrazole core via reactions between thioketones and hydrazines under acidic/basic conditions .
  • Substitution : Electrophilic aromatic substitution introduces the 3,5-dimethylphenyl group .
  • Sulfamoylation : The N,N-dimethylsulfamoyl group is added via nucleophilic substitution .
  • Purification : Recrystallization or chromatography (e.g., silica gel) ensures high purity (>95%) . Reaction conditions (temperature, inert atmosphere) are critical to minimize side products .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : Identifies functional groups (e.g., sulfamoyl protons at δ 2.8–3.2 ppm) and aromatic protons .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z ≈ 483) .
  • HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .

Q. What functional groups contribute to its reactivity and biological activity?

The thieno[3,4-c]pyrazole core enables π-π stacking with biological targets, while the sulfamoyl group participates in hydrogen bonding and enzyme inhibition . The benzamide moiety enhances solubility and target affinity .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfamoylation?

  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfamoyl chloride reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility .
  • Temperature Control : Maintain 0–5°C to suppress side reactions . Monitor progress via TLC and adjust stoichiometry dynamically .

Q. What experimental strategies validate target engagement in mechanistic studies?

  • In Vitro Assays : Measure IC50 against cancer cell lines (e.g., MCF-7) using MTT assays .
  • Enzyme Inhibition : Test COX-1/2 inhibition via fluorometric kits, comparing activity to diclofenac .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with immobilized target proteins .

Q. How to resolve discrepancies in biological activity across studies?

  • Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) .
  • Orthogonal Assays : Cross-validate results using SPR, isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) .
  • Purity Reassessment : Re-analyze batches via HPLC to rule out degradation .

Q. What strategies address solubility limitations in pharmacological testing?

  • Co-Solvents : Use DMSO/PEG mixtures (<5% v/v) to enhance aqueous solubility .
  • Salt Formation : Explore hydrochloride or sodium salts for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. How to design structure-activity relationship (SAR) studies for lead optimization?

  • Substituent Variation : Modify the 3,5-dimethylphenyl group (e.g., halogens, methoxy) to assess steric/electronic effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like COX-2 .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using Schrödinger Suite .

Q. What scaling challenges arise in multi-step synthesis, and how are they mitigated?

  • Process Intensification : Use flow chemistry for cyclization steps to improve heat/mass transfer .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield Optimization Tips
CyclizationThioketones, hydrazines, H2SO4, 80°CUse microwave-assisted synthesis
SulfamoylationDimethylsulfamoyl chloride, DMAP, DMFMaintain 0°C, slow reagent addition
PurificationSilica gel chromatography (EtOAc/hexane)Gradient elution for better resolution

Q. Table 2: Biological Assay Design

Assay TypeParametersControls
MTT CytotoxicityMCF-7 cells, 48h incubation, IC50 calc.DMSO vehicle, cisplatin positive
COX InhibitionFluorometric kit, λex/em = 535/587 nmCelecoxib reference, no-enzyme blank
SPR BindingImmobilized COX-2, 25°C, 0.005% P20Reference compound (e.g., indomethacin)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.